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Cat. No.: B3421243 Get Quote

Executive Summary: Gamma-Amanitin (γ-Amanitin) is a member of the amatoxin family, a

group of highly toxic bicyclic octapeptides found in several species of poisonous mushrooms,

most notably the death cap (Amanita phalloides).[1] Its primary mechanism of action involves

the potent and specific inhibition of RNA polymerase II, a crucial enzyme for the synthesis of

messenger RNA (mRNA) in eukaryotic cells.[1][2] This inhibition leads to a cessation of protein

synthesis, resulting in widespread cellular necrosis, with the liver and kidneys being the most

affected organs.[2][3] Despite its toxicity, the unique mechanism of γ-Amanitin has garnered

significant interest in the field of drug development, particularly as a cytotoxic payload for

Antibody-Drug Conjugates (ADCs) in cancer therapy.[4][5] This document provides a

comprehensive technical overview of γ-Amanitin, detailing its physicochemical properties,

mechanism of action, toxicology, relevant experimental protocols, and applications for

researchers, scientists, and drug development professionals.

Physicochemical Properties
γ-Amanitin is a cyclic peptide composed of eight amino acids, featuring an internal cross-link

between tryptophan and cysteine residues, which forms a tryptathionine bridge.[6] This bicyclic

structure is fundamental to its thermal stability and biological activity.[7][8] It is structurally

similar to other major amatoxins like α-Amanitin and β-Amanitin.[9]
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Property Value Reference(s)

Molecular Formula C₃₉H₅₄N₁₀O₁₃S [10]

Molecular Weight 903.0 g/mol [10]

CAS Number 21150-23-2 [1]

IUPAC Name

2-

[(1R,4S,8R,10S,13S,16S,27R,

34S)-34-[(2S)-butan-2-yl]-8,22-

dihydroxy-13-[(2R,3S)-3-

hydroxybutan-2-

yl]-2,5,11,14,27,30,33,36,39-

nonaoxo-27λ⁴-thia-

3,6,12,15,25,29,32,35,38-

nonazapentacyclo[14.12.11.0⁶,

¹⁰.0¹⁸,²⁶.0¹⁹,²⁴]nonatriaconta-

18(26),19(24),20,22-tetraen-4-

yl]acetamide

[10]

Appearance Crystalline solid

Classification
Amatoxin, Cyclic Octapeptide,

RNA Polymerase II Inhibitor
[10][11]

Mechanism of Action
The toxicity of γ-Amanitin is a multi-step process that begins with cellular uptake and

culminates in apoptosis or necrosis. The primary target is the liver, due to the high expression

of specific transporters on hepatocyte membranes.[2][8]

Cellular Uptake
Amatoxins, including γ-Amanitin, are not able to freely diffuse across cell membranes. Their

entry into hepatocytes is primarily mediated by the Solute Carrier Organic Anion Transporter

Family Member 1B3 (OATP1B3).[12][13] The differential expression of OATP1B3 in various

tissues is a key determinant of the organ-specific toxicity of amanitins.[13] Studies have shown
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that cell lines with higher expression of OATP1B3 are significantly more sensitive to amanitin-

induced cytotoxicity.[13]

Inhibition of RNA Polymerase II
Once inside the cell nucleus, γ-Amanitin binds non-covalently to the largest subunit of RNA

Polymerase II (Pol II).[2][14] This binding occurs at a site near the enzyme's "bridge helix," a

flexible domain crucial for the translocation of the polymerase along the DNA template.[15] The

interaction with amanitin does not block the active site for nucleotide addition directly but rather

sterically hinders the conformational changes required for translocation.[15][16][17] This

effectively stalls the enzyme after the formation of one or two phosphodiester bonds, halting the

elongation of mRNA transcripts.[15][18] The inhibition is highly specific to eukaryotic RNA

Polymerase II, with minimal to no effect on RNA Polymerase I or bacterial RNA polymerases.[7]

Downstream Cellular Effects
The inhibition of Pol II leads to a rapid decrease in the levels of short-lived mRNAs, which in

turn halts the synthesis of essential proteins.[1][2] This disruption of protein synthesis is the

ultimate cause of cell death.[8] Depending on the dose, this can lead to cellular apoptosis or

necrosis.[2] The long latency period (6-24 hours) observed in clinical poisoning cases

corresponds to the time required for existing mRNAs and proteins to be depleted to a critical

level where cellular functions can no longer be sustained.[3][8]
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Figure 1: Mechanism of γ-Amanitin Toxicity.
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Toxicology
Amatoxins are considered super toxic, with a probable oral lethal dose in humans of less than

0.1 mg/kg body weight.[8][10] A single death cap mushroom can contain enough toxin to be

fatal to an adult.[12]

In Vivo Toxicity
The LD₅₀ (lethal dose, 50%) is a standard measure of acute toxicity. For γ-Amanitin, values

have been determined primarily in mice via intraperitoneal injection, as oral absorption can be

variable.

Organism Route LD₅₀ (mg/kg) Reference(s)

Mouse Intraperitoneal 0.2 - 0.5 [9][10][19]

In Vitro Cytotoxicity
The cytotoxic effect of γ-Amanitin has been evaluated in various human cell lines. The IC₅₀

(half-maximal inhibitory concentration) values highlight the differential sensitivity of cells, largely

correlating with the expression of the OATP1B3 transporter.[13]

Cell Line Origin Amatoxin IC₅₀ (µM) Reference(s)

HepG2 Liver γ-Amanitin 9.12 [9]

BGC-823 Stomach γ-Amanitin 8.27 [9]

HEK-293 Kidney γ-Amanitin 12.68 [9]

A549 Lung γ-Amanitin > 100 [9]

AC16 Heart γ-Amanitin > 100 [9]

HCT-8 Intestine γ-Amanitin > 100 [9]

Biosynthesis and Chemical Synthesis
Natural Biosynthesis
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In mushrooms like Amanita, Galerina, and Lepiota, amanitins are ribosomally synthesized as

larger proproteins.[20] The pathway involves a precursor peptide containing the core toxin

sequence, which is then cyclized and modified by a series of enzymes, including prolyl

oligopeptidases and P450 oxygenases, to form the final bicyclic octapeptide.[20] γ-Amanitin

serves as a direct precursor to α-amanitin through a post-translational hydroxylation step.[20]

Laboratory Synthesis
The complex structure of amanitins has made total chemical synthesis a significant challenge.

However, recent advancements have led to successful multi-step synthetic routes. One

convergent strategy involves the independent synthesis of three peptide fragments which are

then assembled.[6] A key step in this approach is the early formation of the crucial

tryptathionine bond within one of the fragments, rather than as a final cyclization step.[6] These

synthetic routes are performed entirely in the liquid phase, which allows for scalability and the

production of structural analogs for research and therapeutic development.[6]

Experimental Protocols
Purification from Natural Sources
High-purity γ-Amanitin can be isolated from mushroom sources like Amanita phalloides for

research purposes.

Methodology: Preparative High-Performance Liquid Chromatography (HPLC)[21]

Extraction: Fresh or dried mushroom material is homogenized and extracted with an

aqueous-methanolic solvent. The crude extract is filtered and concentrated.

Initial Cleanup: The extract may be subjected to initial cleanup steps like liquid-liquid

extraction or solid-phase extraction (SPE) to remove lipids and other interfering compounds.

Preparative HPLC (First Pass): The crude extract is injected onto a preparative reverse-

phase (e.g., C18) HPLC column. A gradient elution with a mobile phase consisting of water

(often with a modifier like formic acid or ammonium acetate) and an organic solvent

(acetonitrile or methanol) is used to separate the different amatoxins.[22]

Fraction Collection: Fractions corresponding to the γ-Amanitin peak (identified by retention

time comparison with a standard) are collected.
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Preparative HPLC (Second Pass): The collected γ-Amanitin fractions are pooled,

concentrated, and re-injected onto the preparative HPLC system under optimized conditions

to achieve higher purity (>99%).[21]

Validation: The purity and identity of the final product are confirmed using analytical HPLC

with UV detection (at ~305 nm) and Liquid Chromatography-Tandem Mass Spectrometry

(LC-MS/MS).

Analytical Detection and Quantification
LC-MS/MS is the gold standard for the sensitive and specific detection of amatoxins in

biological matrices (urine, plasma, serum) and mushroom extracts.[12][22][23]

Methodology: LC-MS/MS Analysis[12]

Sample Preparation:

Urine/Plasma: Samples are often prepared using protein precipitation with acetonitrile or

methanol, followed by centrifugation.[22] Alternatively, solid-phase extraction (SPE) can be

used for cleanup and concentration.[22]

Mushroom Tissue: The tissue is extracted with a solvent like methanol/water.

Internal Standard: An isotopically labeled internal standard (e.g., ¹⁵N₁₀-α-amanitin) is added

to the sample to ensure accurate quantification.[12]

Chromatographic Separation: The prepared sample is injected into an HPLC or UHPLC

system equipped with a reverse-phase C18 column. A gradient elution of water and

acetonitrile (both typically containing 0.1% formic acid) is used to separate α-, β-, and γ-

amanitin.[22][24]

Mass Spectrometric Detection: The column eluent is directed to a tandem mass

spectrometer operating in positive electrospray ionization (ESI) mode. The instrument is set

to Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion

transitions for γ-amanitin and the internal standard are monitored for highly selective

quantification.[12][22]
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Quantification: A calibration curve is generated using standards of known concentrations,

and the concentration of γ-amanitin in the unknown sample is calculated based on its peak

area relative to the internal standard. Reportable ranges can be as low as 1.0 ng/mL in urine.

[12]
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Figure 2: Workflow for LC-MS/MS Detection of γ-Amanitin.
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In Vitro Cytotoxicity Assessment
The MTT assay is a colorimetric method used to assess cell viability and is commonly

employed to determine the IC₅₀ of toxins like γ-Amanitin.[25][26]

Methodology: MTT Assay[25]

Cell Culture: Human cell lines (e.g., HepG2 liver cells) are seeded into 96-well plates and

allowed to adhere overnight in a suitable culture medium.

Toxin Exposure: The culture medium is replaced with fresh medium containing various

concentrations of γ-Amanitin (e.g., from 0.1 µM to 100 µM). Control wells receive medium

with vehicle only. The plates are incubated for a set period (e.g., 24, 48, or 72 hours).[9][25]

MTT Addition: After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) is added to each well.

Incubation: The plates are incubated for another 2-4 hours. During this time, mitochondrial

reductase enzymes in viable cells convert the yellow, water-soluble MTT into a purple,

insoluble formazan.

Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well

to dissolve the formazan crystals.

Absorbance Reading: The absorbance of the purple solution is measured using a microplate

reader at a wavelength of ~570 nm.

Data Analysis: The absorbance values are proportional to the number of viable cells. Cell

viability is expressed as a percentage of the control. The IC₅₀ value is calculated by plotting

cell viability against the logarithm of the toxin concentration and fitting the data to a dose-

response curve.

Applications in Drug Development
The extreme potency of γ-Amanitin makes it an attractive payload for Antibody-Drug

Conjugates (ADCs).[4][11] ADCs are a class of targeted therapeutics designed to deliver a
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highly potent cytotoxic agent directly to cancer cells while minimizing exposure to healthy

tissues.

An ADC consists of three components:

A Monoclonal Antibody (mAb): Engineered to bind with high specificity to a tumor-associated

antigen on the surface of cancer cells.

A Cytotoxic Payload: A highly potent drug, such as γ-Amanitin.

A Chemical Linker: Connects the payload to the antibody.

The use of an amanitin payload introduces a novel mechanism of action—inhibition of RNA

Polymerase II—into oncology.[5] This is particularly valuable for treating cancers that are

resistant to traditional chemotherapies that target DNA replication or microtubule function.

Amanitin-based ADCs have shown high efficacy in preclinical models, and candidates are

advancing into clinical development.[5]
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Figure 3: Logical Workflow of an Amanitin-based ADC.

Conclusion
γ-Amanitin is a potent bicyclic octapeptide toxin whose primary toxicological effect stems from

the specific and powerful inhibition of RNA Polymerase II. While notorious for its role in fatal

mushroom poisonings, its unique mechanism of action has made it a valuable tool in molecular

biology and a promising payload for the next generation of targeted cancer therapies. A

thorough understanding of its toxicology, cellular uptake mechanisms, and chemistry is

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 15 Tech Support

https://www.benchchem.com/product/b3421243?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3421243?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


essential for professionals working to harness its cytotoxic potential for therapeutic benefit.

Continued research and development of scalable synthetic routes will be critical to fully

realizing the clinical potential of amanitin-based drugs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 15 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC122170/
https://pmc.ncbi.nlm.nih.gov/articles/PMC122170/
https://www.semanticscholar.org/paper/Action-of-%CE%B1-Amanitin-during-Pyrophosphorolysis-and-Chafin-Guo/11d35ff8940ed17d16fbd4ce859361820a06f5d3
https://www.semanticscholar.org/paper/Action-of-%CE%B1-Amanitin-during-Pyrophosphorolysis-and-Chafin-Guo/11d35ff8940ed17d16fbd4ce859361820a06f5d3
https://pmc.ncbi.nlm.nih.gov/articles/PMC1132748/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1132748/
https://scite.ai/reports/amanitin-greatly-reduces-the-rate-WRPw1Q
https://www.researchgate.net/figure/LD50-VALUES-AND-CONFIDENCE-LIMITS_tbl1_19069062
https://www.pnas.org/doi/10.1073/pnas.2201113119
https://www.researchgate.net/publication/265165367_High_Purity_Gamma_Amanitin_Isolation_From_Amanita_Phalloides_Mushroom
https://koreascience.kr/article/JAKO202204762748993.page
https://koreascience.kr/article/JAKO202204762748993.page
https://koreascience.kr/article/JAKO202204762748993.page
https://cuk.elsevierpure.com/en/publications/mass-spectrometry-based-analytical-methods-of-amatoxins-in-biolog/
https://www.biorxiv.org/content/10.1101/2024.11.15.623858v1.full.pdf
https://www.researchgate.net/publication/292945744_Purification_and_in_vitro_toxicity_of_gamma_amanitin
https://pubmed.ncbi.nlm.nih.gov/32193566/
https://pubmed.ncbi.nlm.nih.gov/32193566/
https://www.benchchem.com/product/b3421243#gamma-amanitin-as-a-bicyclic-octapeptide-toxin
https://www.benchchem.com/product/b3421243#gamma-amanitin-as-a-bicyclic-octapeptide-toxin
https://www.benchchem.com/product/b3421243#gamma-amanitin-as-a-bicyclic-octapeptide-toxin
https://www.benchchem.com/product/b3421243#gamma-amanitin-as-a-bicyclic-octapeptide-toxin
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3421243?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3421243?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 15 / 15 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3421243?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

